1-Methyl-4-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]piperazine;oxalic acid
Overview
Description
1-Methyl-4-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]piperazine;oxalic acid is a useful research compound. Its molecular formula is C23H30N2O6 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4-methylpiperazine oxalate is 430.21038668 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Analytical Methods in Antioxidant Activity Research A review highlights the importance of determining antioxidant activity in various fields, presenting critical analysis of tests like ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP. These assays, based on chemical reactions and spectrophotometry, are pivotal in analyzing antioxidants or determining antioxidant capacity in complex samples. This comprehensive approach underscores the significance of methodological diversity in researching compounds with potential antioxidant properties (I. Munteanu & C. Apetrei, 2021).
Investigating Ethylene Perception Inhibitors in Agriculture Research on 1-methylcyclopropene (1-MCP) explores its role in enhancing the quality of fruits and vegetables by inhibiting ethylene perception, thereby delaying ripening and senescence. This study demonstrates the potential of chemical compounds in agricultural applications, offering insights into the commercial potential and physiological responses of fruits to such treatments (C. Watkins, 2006).
Sorption of Herbicides to Soil and Organic Matter A detailed review on the sorption of 2,4-D and other phenoxy herbicides provides insights into the interaction between these chemicals and various soil components. Understanding the sorption mechanisms and influencing factors is crucial for assessing the environmental fate of chemical compounds, including 1-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4-methylpiperazine oxalate, if applied in agricultural settings (D. Werner, J. Garratt, & G. Pigott, 2012).
Biodegradation and Fate of Chemicals in Environment A review on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlights microbial capabilities to degrade such compounds. Understanding microbial interactions with chemical contaminants offers a pathway for researching bioremediation approaches for various compounds, including the complex processes involved in breaking down specific chemical structures (S. Thornton et al., 2020).
Properties
IUPAC Name |
1-methyl-4-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2.C2H2O4/c1-22-11-13-23(14-12-22)15-16-24-17-18-25-21-10-6-5-9-20(21)19-7-3-2-4-8-19;3-1(4)2(5)6/h2-10H,11-18H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMIFUANBNRUEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOCCOC2=CC=CC=C2C3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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